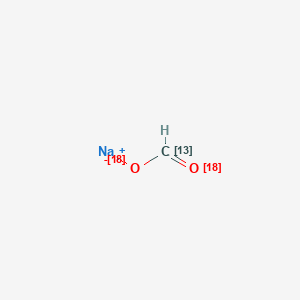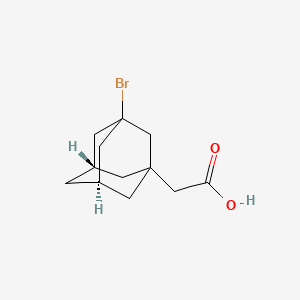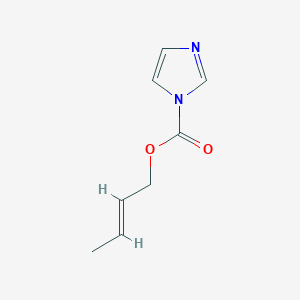
4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyridine moiety, and a thiol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of pyridine-3-carbaldehyde with 5-(m-tolyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反应分析
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, 4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its triazole ring is a common motif in many pharmaceuticals, and its derivatives are investigated for their efficacy in treating various diseases.
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functional groups.
作用机制
The mechanism of action of 4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the pyridine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-((Pyridin-2-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-((Pyridin-4-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 4-((Pyridin-3-ylmethylene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-((Pyridin-3-ylmethylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine moiety and the presence of the m-tolyl group influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
478255-54-8 |
|---|---|
分子式 |
C15H13N5S |
分子量 |
295.4 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5S/c1-11-4-2-6-13(8-11)14-18-19-15(21)20(14)17-10-12-5-3-7-16-9-12/h2-10H,1H3,(H,19,21)/b17-10+ |
InChI 键 |
YDLSMCFUZSWRRC-LICLKQGHSA-N |
手性 SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3 |
规范 SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)


![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)


![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)

![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)
